![molecular formula C15H12Br2N4O B14298570 Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- CAS No. 114659-79-9](/img/structure/B14298570.png)
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C15H14Br2N4O It is characterized by the presence of two 4-bromophenyl groups attached to a carbonic dihydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- typically involves the reaction of carbonic dihydrazide with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Carbonic dihydrazide, bis[(2-hydroxyphenyl)methylene]-: Similar structure but with hydroxy groups instead of bromine atoms.
Carbonic dihydrazide, bis[(4-chlorophenyl)methylene]-: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs .
属性
CAS 编号 |
114659-79-9 |
|---|---|
分子式 |
C15H12Br2N4O |
分子量 |
424.09 g/mol |
IUPAC 名称 |
1,3-bis[(4-bromophenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H12Br2N4O/c16-13-5-1-11(2-6-13)9-18-20-15(22)21-19-10-12-3-7-14(17)8-4-12/h1-10H,(H2,20,21,22) |
InChI 键 |
HOVJSLVQBXFGGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)NN=CC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


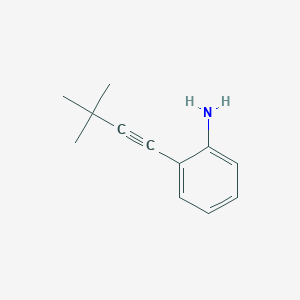
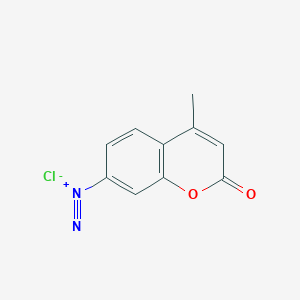
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
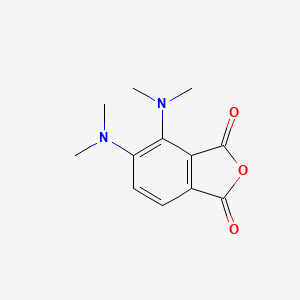
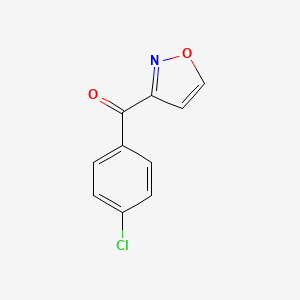
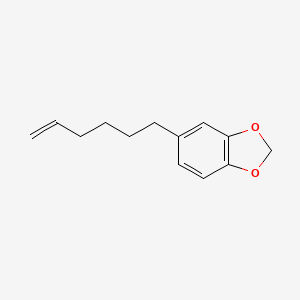
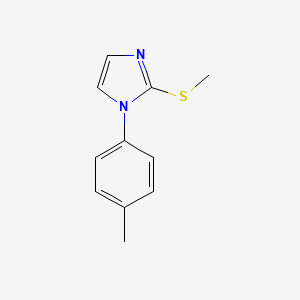
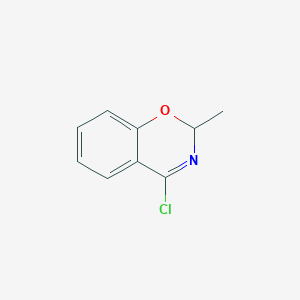
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

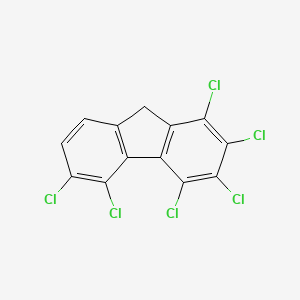


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
